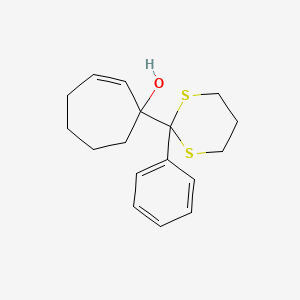
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is an organic compound that features a unique structure combining a dithiane ring with a cycloheptene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol typically involves the reaction of 2-phenyl-1,3-dithiane with cycloheptenone under specific conditions. One common method includes the use of a strong base such as n-butyllithium to deprotonate the dithiane, followed by the addition of cycloheptenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The cycloheptene moiety can undergo ring-opening reactions, leading to the formation of new compounds. The phenyl group can engage in π-π interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-dithiane: Shares the dithiane ring but lacks the cycloheptene moiety.
1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone: Contains a similar dithiane structure but with different substituents.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Features a dithiane ring with a tert-butyldimethylsilyl group.
Uniqueness: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is unique due to the combination of the dithiane ring and the cycloheptene moiety, which imparts distinct reactivity and potential applications. The presence of both a nucleophilic dithiane and an electrophilic cycloheptene allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
66124-75-2 |
|---|---|
Formule moléculaire |
C17H22OS2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-dithian-2-yl)cyclohept-2-en-1-ol |
InChI |
InChI=1S/C17H22OS2/c18-16(11-6-1-2-7-12-16)17(19-13-8-14-20-17)15-9-4-3-5-10-15/h3-6,9-11,18H,1-2,7-8,12-14H2 |
Clé InChI |
MKOWZHXNSDWECM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)(C2(SCCCS2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


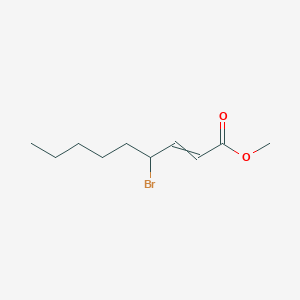

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
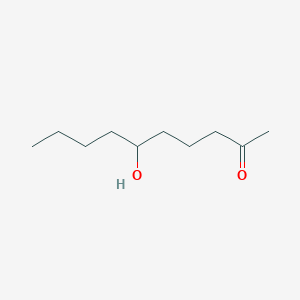
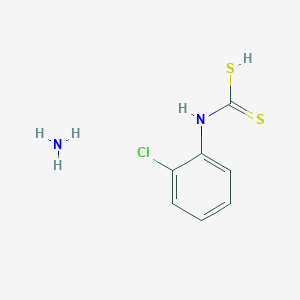
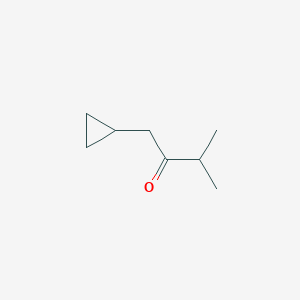
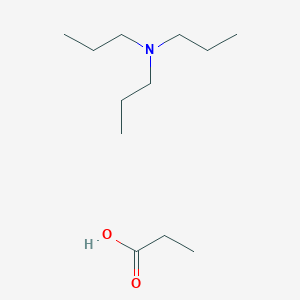
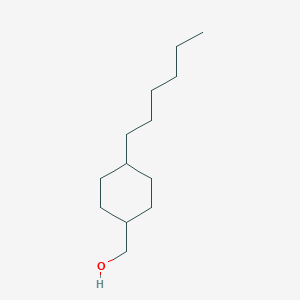
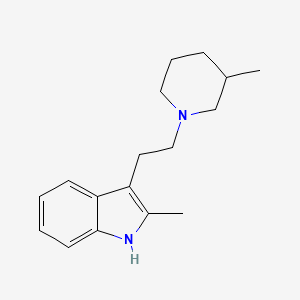
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

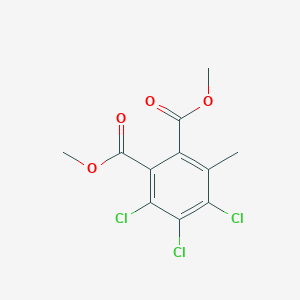
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

